molecular formula C9H12FN3O B2503935 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine CAS No. 1566574-70-6

5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B2503935
CAS No.: 1566574-70-6
M. Wt: 197.213
InChI Key: FUBRALASFAAEJE-UHFFFAOYSA-N
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Description

5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a fluorinated pyrimidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) as a catalyst. This method provides high yields and excellent regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine lie in its pharmacological properties:

  • Antiviral Activity : Compounds similar to this compound have shown promise in inhibiting viral replication. The fluorinated pyrimidine structure may enhance binding affinity to viral enzymes, making it a candidate for antiviral drug development.
  • Anticancer Properties : This compound belongs to a class of molecules that are often explored for their anticancer activities. Pyrimidine derivatives have been associated with the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The interaction of the compound with cyclin-dependent kinases (CDKs) presents a mechanism through which it may exert antitumor effects .

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving:

  • Starting Materials : The synthesis utilizes readily available precursors that undergo reactions such as nucleophilic substitution or condensation reactions.
  • Chemical Reactions : Key methods include:
    • Nucleophilic substitution at the pyrimidine nitrogen.
    • Formation of the oxolane ring through cyclization reactions.

Each synthetic route requires optimization of conditions (temperature, solvent, reaction time) to maximize yield and purity.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

StudyFindingsApplication
Prabhakar et al. (2024)Investigated related pyrimidine derivatives for antibacterial and antifungal activity.Suggested potential for antimicrobial applications through structural similarity .
Patent WO2014076091A1Described derivatives with similar structures showing efficacy against hyper-proliferative disorders.Highlighted the role of fluorinated compounds in targeting CDK pathways .
Research on Pyrimidine DerivativesCompounds demonstrated significant inhibition of cancer cell lines through CDK modulation.Proposed use in cancer therapy .

Mechanism of Action

The mechanism of action of 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with a fluorine atom and an oxolane moiety. Its molecular formula is C8H10FN3OC_8H_{10}FN_3O, and it has a molecular weight of approximately 185.18 g/mol.

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in nucleotide metabolism. Specifically, they may target thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.

  • Inhibition of Thymidylate Synthase :
    • The compound's structural analogs have shown potent inhibition of TS, which is essential for the proliferation of cancer cells. For instance, studies have demonstrated that fluorinated pyrimidines can effectively inhibit the growth of L1210 mouse leukemia cells with IC50 values in the low nanomolar range .
  • Mechanistic Pathway :
    • The mechanism involves the intracellular conversion to active metabolites that interfere with nucleotide synthesis pathways. This was evidenced by experiments where the addition of thymidine reversed growth inhibition, suggesting that the compounds act through competitive inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetIC50 (µM)Cell LineReference
This compoundThymidylate Synthase<0.01L1210
5-Fluoro-2'-deoxyuridine (analog)Thymidylate Synthase0.005B16 Melanoma
5-Fluoro-n-(piperidyl) derivativesThymidylate Synthase0.02L1210

Case Studies

Several studies have explored the therapeutic potential of fluorinated pyrimidines, including this compound:

  • In Vivo Efficacy :
    • In animal models, compounds structurally related to this compound have shown significant antitumor activity against various cancer types, including leukemia and melanoma. For example, a study reported a marked reduction in tumor size following treatment with a fluorinated pyrimidine derivative .
  • Combination Therapy :
    • Research has also indicated that combining these compounds with other chemotherapeutics enhances efficacy. A notable study demonstrated improved outcomes when used alongside traditional agents like cisplatin, highlighting their potential in combination therapy settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of fluoropyrimidine derivatives with oxolan-2-ylmethyl halides (e.g., oxolan-2-ylmethyl bromide) under basic conditions (e.g., NaH or K₂CO₃).
  • Catalysis : Use of palladium or copper catalysts in cross-coupling steps to attach substituents.
  • Solvent/Temperature : Reactions are conducted in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–100°C under inert atmospheres.
  • Purification : Column chromatography or recrystallization is used to isolate the product .
  • Critical Conditions : Maintaining anhydrous conditions and precise stoichiometric ratios minimizes by-products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The fluorine atom (⁵F) shows distinct splitting patterns in ¹⁹F NMR .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine core .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₃FN₃O).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃FN₃O
Molecular Weight210.23 g/mol
IUPAC NameThis compound
X-ray CrystallographyP1 space group; dihedral angles between rings: 11.3°–70.1°

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :

  • Enzyme Inhibition : Acts as a scaffold for targeting kinases or proteases due to its pyrimidine core. Bioactivity assays (e.g., fluorescence polarization) quantify binding affinity .
  • Antimicrobial Studies : Tested against bacterial/fungal strains via microdilution assays (MIC values). Structural analogs show activity against Gram-positive pathogens .
  • Drug Design : Modifications at the oxolane or pyrimidine moieties enhance solubility or target specificity. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across enzymatic assays?

  • Methodological Answer :

  • Assay Optimization : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinases).
  • Control Compounds : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Structural Analysis : Compare X-ray structures of compound-enzyme complexes to identify conformational discrepancies. For example, fluorophenyl groups may adopt variable orientations in active sites .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability across studies .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. The oxolane group’s electron-donating effects lower energy barriers at the pyrimidine N2 position .
  • MD Simulations : GROMACS or AMBER simulates solvation effects and steric hindrance during substitutions.
  • SAR Studies : Correlate Hammett constants (σ) of substituents with reaction rates to design derivatives .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability?

  • Methodological Answer :

  • Intermolecular Interaction Mapping : Identify key hydrogen bonds (e.g., N–H⋯O) or π-stacking interactions in crystal lattices. Derivatives with bulkier groups (e.g., trifluoromethyl) enhance packing efficiency .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) of derivatives. Correlate with crystallographic density metrics.
  • Co-crystallization : Co-formulate with stabilizers (e.g., polyethylene glycol) to disrupt hygroscopicity .

Q. Methodological Notes

  • Data Integration : Combined crystallographic, synthetic, and computational insights from peer-reviewed studies.
  • Advanced vs. Basic : Questions progress from synthesis/characterization (basic) to mechanistic and data-driven challenges (advanced).

Properties

IUPAC Name

5-fluoro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h4-5,8H,1-3,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBRALASFAAEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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